Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is a complex organic compound with significant relevance in medicinal chemistry. It features a purine base structure, which is a key component in various biological processes, including DNA and RNA synthesis. The compound's molecular formula is , and it has been studied for its potential therapeutic applications due to its interaction with biological targets.
This compound falls under the category of purine derivatives, which are essential in biochemistry. Purines play crucial roles in cellular metabolism and energy transfer, making compounds like ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- of interest for pharmacological studies.
The synthesis of ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- typically involves multi-step organic reactions. One common method includes the reaction of 6-chloro-9-(2-benzoyloxyethoxymethyl) purine with ammonia in a methanol solvent under controlled heating conditions.
Technical Details:
The molecular structure of ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- can be represented by its structural formula and various descriptors:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 341.41 g/mol |
IUPAC Name | Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- |
InChI Key | XEKOWRVHYACXOJ-UHFFFAOYSA-N |
SMILES | CCOC(N1C=NC=NC(=N1)N(C)C)C1=CC=C(C=C1)C(C)(C)C |
The structure contains a purine ring system substituted with an amino group and a methoxy group, contributing to its biological activity.
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- can undergo various chemical reactions typical of purine derivatives:
Common Reagents and Conditions:
The mechanism of action for ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- primarily involves its interaction with specific receptors or enzymes within biological systems. This compound may modulate signaling pathways associated with cell proliferation and apoptosis due to its purine structure, which resembles natural substrates in nucleic acid metabolism.
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- is characterized by:
Key chemical properties include:
Ethanol, 2-((2-((4-butylphenyl)amino)-9H-purin-9-yl)methoxy)- has several scientific applications:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: